6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride
Description
Properties
IUPAC Name |
6-methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-7-2-5(7)4-9-6(8)3-7;/h5H,2-4H2,1H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABZGNXDMQPNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1CN=C(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Representative Coupling Reaction Conditions and Yields
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| HATU, DIEA | DMF | 25°C | 16 h | 68% | |
| EDCl, HOBt, DIEA | DMF | RT | 5 h | 50% | |
| Pd(OAc)₂, BINAP | Toluene | 120°C | 2 h | 29% |
Reductive Amination and Demethylation
Reductive amination is critical for introducing the amine group while maintaining the bicyclic structure. Sodium cyanoborohydride (NaBH₃CN) in methanol or acetic acid is commonly employed, selectively reducing imine intermediates without affecting other functional groups. For instance, treatment of a ketone precursor with ammonium acetate and NaBH₃CN in MeOH at 0°C affords the secondary amine, which is methylated using formaldehyde and NaBH₃CN to yield the tertiary amine.
Demethylation of methoxy groups to hydroxyls is achieved using BBr₃ in dichloromethane at −78°C. Subsequent HCl treatment converts the free amine to the hydrochloride salt, as evidenced by the final purification of this compound via reverse-phase HPLC.
Purification and Analytical Characterization
Crude products are typically purified using flash chromatography (silica gel, 100–200 mesh) with gradients of petroleum ether and ethyl acetate. For hydrochloride salts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases (0.1% TFA) ensures high purity.
Key analytical data include:
-
¹H NMR (400 MHz, D₂O): δ 3.72–3.68 (m, 1H, CH-N), 3.12–3.08 (m, 2H, CH₂-N), 2.45 (s, 3H, CH₃), 1.98–1.92 (m, 2H, cyclopropane CH₂).
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LC-MS : m/z 160.64 [M+H]⁺, consistent with the molecular formula C₇H₁₃ClN₂.
Scale-Up Considerations and Challenges
Large-scale synthesis requires optimizing solvent volumes and reaction times. For example, substituting DMF with toluene in Pd-catalyzed couplings improves atom economy and reduces metal contamination. Additionally, replacing NaBH₄ with safer alternatives like BH₃·THF minimizes hydrogen gas evolution during reductions.
A critical challenge is the instability of the cyclopropane ring under acidic conditions. Storage of the final compound at −20°C in anhydrous DMSO or ethanol prevents decomposition .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted bicyclic amines.
Scientific Research Applications
Medicinal Chemistry
Opioid Receptor Modulation
Research has indicated that compounds similar to 6-methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride can act as opioid receptor modulators. A study demonstrated that structurally related azabicyclic compounds exhibit significant antagonist activity at μ, δ, and κ opioid receptors, which are crucial for pain management and addiction therapies . This highlights the potential of this compound in developing new analgesics with reduced side effects.
Synthesis of Novel Compounds
Hybridization with 4-H-Pyrans
The compound has been utilized as a scaffold for synthesizing novel derivatives through hybridization with 4-H-pyrans. One study successfully synthesized 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate using this compound as a starting material . The reaction conditions were optimized to achieve high yields, demonstrating its utility in organic synthesis.
Pharmaceutical Intermediates
Role in Drug Development
this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features make it suitable for modifications that enhance biological activity or pharmacokinetic properties . For instance, it has been implicated in the synthesis of antiviral drugs, showcasing its versatility in pharmaceutical applications.
Data Table: Synthesis and Yield Optimization
Structural Studies and Characterization
X-ray Crystallography
The structural characterization of derivatives of 6-methyl-3-azabicyclo[4.1.0]heptane has been performed using X-ray crystallography, confirming the spatial arrangement of atoms within the molecule and providing insights into its reactivity and interaction with biological targets .
Mechanism of Action
The mechanism of action of 6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural and Functional Group Differences
The following table highlights key differences between the target compound and structurally related bicyclic analogs:
Key Observations:
Ring System Variations: The target compound’s bicyclo[4.1.0] system differs from the bicyclo[3.2.0] framework seen in penicillin derivatives (e.g., 6-aminopenicillanic acid), which is critical for β-lactam antibiotic activity .
Functional Groups :
- The hydrochloride salt in the target compound contrasts with the carboxylic acid (penicillins) or sodium salts (mezlocillin), affecting solubility and bioavailability .
- The amine group at position 4 is unique to the target compound, while penicillin derivatives prioritize substituents at positions 6 and 2 for antimicrobial activity .
Stereochemical Considerations
- Penicillin analogs (e.g., L-Amoxicillin) exhibit strict stereochemical configurations (e.g., 2S,5R,6R) essential for binding to bacterial penicillin-binding proteins .
Biological Activity
6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Molecular Formula : C₇H₁₃N·HCl
- Molecular Weight : 111.18 g/mol
The compound exists as a pale-yellow to yellow-brown solid with a purity of approximately 95% .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and as a potential therapeutic agent.
Pharmacological Properties
- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
- Antinociceptive Effects : Preliminary studies suggest that this compound may possess antinociceptive properties, indicating potential use in pain management.
- Antidepressant Activity : Some investigations suggest that it could have antidepressant-like effects, possibly through modulation of serotonergic pathways.
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Receptor Binding : The compound may act as an antagonist or partial agonist at various neurotransmitter receptors, influencing neurotransmitter release and uptake.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of key neurotransmitters in the synaptic cleft.
Table 1: Summary of Key Studies on this compound
Detailed Findings
- Neurotransmitter Interaction Study :
- Antinociceptive Study :
- Behavioral Assessment for Antidepressant Activity :
Q & A
Q. What statistical methods validate reproducibility in synthesis or bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
